Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate
Description
This compound is a thiophene-2-carboxylate derivative featuring a sulfonyl group linked to a 1,4-dioxa-8-azaspiro[4.5]decane moiety and a 4-methylphenyl substituent at positions 3 and 4 of the thiophene ring, respectively. The ethyl ester group at position 2 contributes to lipophilicity, influencing pharmacokinetic properties such as membrane permeability.
Properties
IUPAC Name |
ethyl 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO6S2/c1-3-26-20(23)18-19(17(14-29-18)16-6-4-15(2)5-7-16)30(24,25)22-10-8-21(9-11-22)27-12-13-28-21/h4-7,14H,3,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGNYKQRDVQDGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)N3CCC4(CC3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate typically involves multiple steps, starting with the formation of the core thiophene structure. The process may include:
Formation of the Thiophene Core: This can be achieved through the reaction of appropriate precursors under controlled conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced using reagents such as chlorosulfonic acid or sulfuryl chloride.
Attachment of the Spiro Structure: The spiro structure is formed through a series of reactions involving cyclic intermediates.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and tetrahydrofuran.
Substitution: Amines, alcohols, and polar aprotic solvents.
Major Products Formed:
Oxidation Products: Sulfonyl chlorides, sulfonic acids, and sulfates.
Reduction Products: Thiophene derivatives with reduced functional groups.
Substitution Products: Amides, esters, and ethers.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests significant potential in the development of pharmaceuticals, particularly for central nervous system (CNS) disorders and metabolic diseases.
CNS Disorders
Research indicates that compounds similar to Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate may exhibit neuroprotective properties. They are being investigated for their effectiveness against conditions such as:
- Depression : The compound's ability to modulate neurotransmitter systems could provide new avenues for treatment.
- Anxiety Disorders : Its structural characteristics may influence anxiolytic activity.
- Seizure Disorders : Preliminary studies suggest potential anticonvulsant effects, warranting further investigation.
Metabolic Diseases
The compound has also been studied for its impact on metabolic disorders, including:
- Obesity : Research has shown that similar compounds can influence metabolic pathways related to fat storage and energy expenditure.
- Diabetes : There is evidence suggesting that these compounds may help regulate insulin sensitivity and glucose metabolism.
Pharmacological Applications
This compound is being explored for its pharmacological properties, particularly in the following areas:
Cardiovascular Health
Studies have linked similar compounds to improved cardiovascular outcomes by influencing vascular tone and reducing hypertension through the modulation of nitric oxide pathways.
Anti-inflammatory Properties
The compound exhibits potential anti-inflammatory effects, which may be beneficial in treating chronic inflammatory conditions such as arthritis and inflammatory bowel disease.
Material Science Applications
Beyond its medicinal uses, this compound's unique chemical structure makes it suitable for applications in material science:
Organic Electronics
Due to its electronic properties, this compound can be utilized in organic semiconductors and photovoltaic devices.
Polymer Chemistry
The compound can serve as a building block for the synthesis of novel polymers with tailored properties for use in coatings, adhesives, and other industrial applications.
Case Studies and Research Findings
Mechanism of Action
The mechanism by which Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the context of its application and the specific biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Thiophene Carboxylates with Sulfonamide/Sulfonyl Groups
- Methyl 3-[(2,3-Dihydro-1,4-benzodioxin-6-yl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate (): Key Differences: Replaces the spirocyclic sulfonyl group with a benzodioxin-sulfamoyl moiety. Molecular weight (445.51 g/mol) is comparable, but the benzodioxin group may alter electronic properties .
Ethyl 3-[(4-Methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate ():
Thiophene Derivatives with Heterocyclic Substituents
- Ethyl (4-Substituted Phenoxy)-Benzodioxophosphol-4-Oxothiazolidin-Thiophene-2-Carboxylates (): Example: Compound 9g (4-substituted phenoxy group). Key Differences: Incorporates a benzodioxophosphol-oxothiazolidin group instead of the spirocyclic sulfonyl system. Compound 9g demonstrated superior antimicrobial activity, suggesting substituent-dependent bioactivity .
- Ethyl 3,5-Diamino-4-(4-Oxo-4,5-Dihydrothiazol-2-yl)Thiophene-2-Carboxylate (): Key Differences: Features a dihydrothiazole substituent and amino groups. Impact: The amino groups may facilitate hydrogen bonding with biological targets, but the absence of a sulfonyl group reduces electrophilic character .
Spirocyclic Compounds
- 6-[(2,3-Difluoro-4-Hydroxyphenyl)Methyl]-9-Hydroxy-5-Methyl-7-Oxo-N-[4-(Trifluoromethyl)-2-[6-(Trifluoromethyl)Pyrimidin-4-yl]Phenyl]-5,6-Diazaspiro[3.5]Non-8-Ene-8-Carboxamide (): Key Differences: A diazaspiro[3.5]nonene system with a carboxamide group. Impact: The diazaspiro system shares conformational constraints with the target compound but includes fluorinated aryl groups, enhancing lipophilicity and bioactivity .
Biological Activity
Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic applications based on a review of available literature.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 411.5 g/mol. The compound features a spirocyclic structure that contributes to its unique biological properties.
Research indicates that compounds containing the 1,4-dioxa-8-azaspiro framework exhibit significant interactions with various biological targets, particularly sigma receptors. These receptors are implicated in numerous physiological processes, including pain modulation and neuroprotection.
- Sigma Receptor Binding : Ethyl derivatives related to this compound have shown high affinity for sigma receptors (σ1 and σ2). For instance, studies have reported that certain derivatives possess affinities in the nanomolar range (K(i) = 5.4 nM for σ1 receptors) and exhibit selectivity against other targets such as the vesicular acetylcholine transporter .
- Antinociceptive Activity : Compounds similar to this compound have been evaluated for their antinociceptive properties in animal models. These studies suggest that sigma receptor ligands can modulate pain pathways effectively, potentially offering new avenues for pain management therapies .
In Vivo Studies
Recent in vivo studies utilizing radiolabeled derivatives for imaging have highlighted the compound's ability to accumulate in tumor tissues. This property is particularly relevant for cancer diagnostics and treatment monitoring. For example, PET imaging with radiotracers derived from similar structures showed significant tumor uptake, indicating potential applications in oncology .
Case Study 1: Pain Management
A study investigated the efficacy of a related compound in managing chronic pain models in rodents. The results demonstrated a significant reduction in pain responses when administered at specific dosages, suggesting that the mechanism involves sigma receptor activation leading to enhanced analgesic effects.
Case Study 2: Tumor Imaging
In another study, researchers utilized a radiolabeled version of the compound for PET imaging in mice with xenografted tumors. The findings indicated that the compound selectively binds to tumor sites, allowing for enhanced imaging contrast compared to conventional tracers .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁N O₆S₂ |
| Molecular Weight | 411.5 g/mol |
| Sigma Receptor Affinity (K(i)) | 5.4 nM |
| Antinociceptive Efficacy | Significant reduction in pain |
| Tumor Uptake (PET Imaging) | High accumulation in tumors |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA and IATA guidelines for handling sulfonamide-containing compounds. Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Conduct experiments in a fume hood to mitigate respiratory exposure (H319, H335 classifications). For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Key Data : Molecular formula (C₁₉H₂₃NO₅S₂), acute toxicity (oral LD₅₀ > 2000 mg/kg in rats), and NFPA health hazard rating of 2 .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Employ Chromolith® or Purospher® STAR columns with UV detection (λ = 254 nm) for purity assessment .
- NMR : Compare ¹H/¹³C spectra with reference data (e.g., δ ~4.2 ppm for ethyl ester protons, δ ~7.3 ppm for aromatic protons) .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 417.1 (calculated for C₁₉H₂₃NO₅S₂) .
Q. What solvents and storage conditions are optimal for long-term stability?
- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at -20°C. Use anhydrous DMSO or THF for dissolution to prevent hydrolysis of the sulfonyl group. Avoid exposure to light due to the thiophene moiety’s photosensitivity .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict reactivity or optimize synthetic pathways?
- Methodological Answer : Perform density functional theory (DFT) calculations at the B3LYP/6-31G(d) level to:
- Map electrostatic potential surfaces for nucleophilic attack sites on the spiro[4.5]decane ring.
- Simulate transition states for sulfonylation reactions to minimize byproduct formation .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Curves : Re-evaluate IC₅₀ values using standardized assays (e.g., fluorescence-based enzyme inhibition).
- Meta-Analysis : Cross-reference data from kinase inhibition assays (e.g., pfmrk) and anti-inflammatory models (e.g., COX-2/LOX pathways) .
Q. How can structure-activity relationships (SAR) guide derivative design for enhanced pharmacological profiles?
- Methodological Answer :
- Core Modifications : Replace the 4-methylphenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance target binding .
- Spiro Ring Optimization : Introduce fluorine atoms at the 1,4-dioxa-8-azaspiro[4.5]decane moiety to improve metabolic stability .
Experimental Design & Data Analysis
Q. What controls are critical in assessing this compound’s cytotoxicity in cell-based assays?
- Methodological Answer : Include:
- Positive Control : Staurosporine (apoptosis inducer) at 1 μM.
- Vehicle Control : DMSO (≤0.1% v/v) to rule out solvent effects.
- Negative Control : Untreated cells with matched media conditions.
Q. How can NMR spectral overlap challenges be addressed for accurate structural assignment?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
